molecular formula C17H15N3O4 B10988256 N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)furan-2-carboxamide

N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)furan-2-carboxamide

Cat. No.: B10988256
M. Wt: 325.32 g/mol
InChI Key: PLHASEDPSWCJCH-UHFFFAOYSA-N
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Description

N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)furan-2-carboxamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a fused benzodiazepine ring system, which is often associated with significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step often involves the cyclization of a suitable precursor to form the benzodiazepine core. This can be achieved through a condensation reaction between an ortho-diamine and a keto acid under acidic conditions.

    Introduction of the Pyrrolo Ring: The pyrrolo ring is introduced via a cyclization reaction, which may involve the use of a strong base and a suitable leaving group.

    Attachment of the Furan-2-carboxamide Group: The final step involves the coupling of the furan-2-carboxamide moiety to the benzodiazepine core. This can be achieved through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the benzodiazepine ring, potentially converting them to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the benzodiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydroxylated benzodiazepine derivatives.

    Substitution: Various substituted benzodiazepine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its reactivity and stability make it a valuable subject for synthetic organic chemistry research.

Biology

Biologically, compounds with benzodiazepine structures are known for their pharmacological activities. This compound may exhibit similar properties, making it a candidate for studies in neuropharmacology and medicinal chemistry.

Medicine

In medicine, benzodiazepine derivatives are often explored for their potential as therapeutic agents. This compound could be investigated for its potential anxiolytic, anticonvulsant, or sedative effects.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)furan-2-carboxamide likely involves interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The benzodiazepine core is known to interact with the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects in the central nervous system. This interaction can lead to sedative and anxiolytic effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Midazolam: A benzodiazepine with rapid onset and short duration of action, used as a sedative.

Uniqueness

N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)furan-2-carboxamide is unique due to the presence of the furan-2-carboxamide group, which may impart distinct pharmacological properties compared to other benzodiazepines. This structural variation could lead to differences in receptor binding affinity, metabolic stability, and overall biological activity.

Properties

Molecular Formula

C17H15N3O4

Molecular Weight

325.32 g/mol

IUPAC Name

N-(6,11-dioxo-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl)furan-2-carboxamide

InChI

InChI=1S/C17H15N3O4/c21-15-13-3-1-7-20(13)17(23)11-9-10(5-6-12(11)19-15)18-16(22)14-4-2-8-24-14/h2,4-6,8-9,13H,1,3,7H2,(H,18,22)(H,19,21)

InChI Key

PLHASEDPSWCJCH-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=O)NC3=C(C=C(C=C3)NC(=O)C4=CC=CO4)C(=O)N2C1

Origin of Product

United States

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